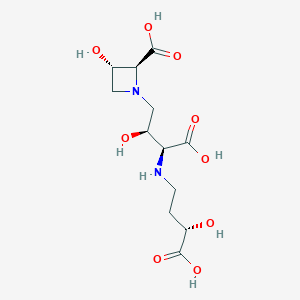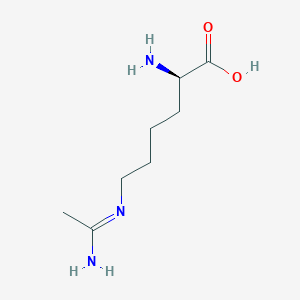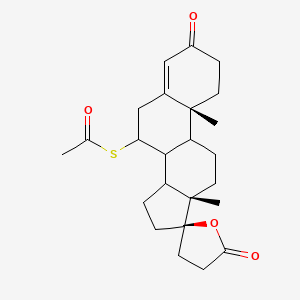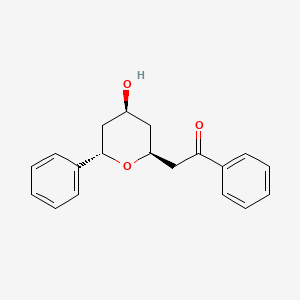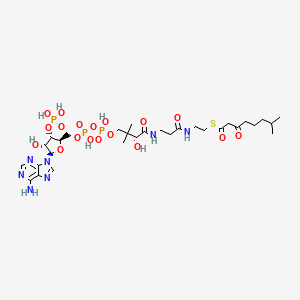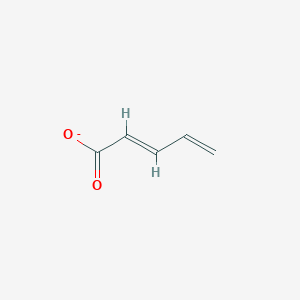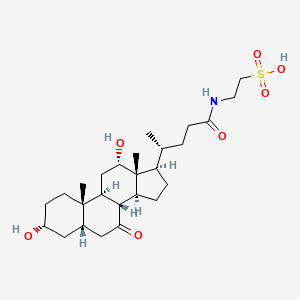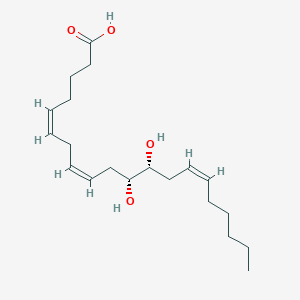
(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosatrienoic acid is a (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid in which the two stereocentres at positions 11 and 12 both have R-configuration. It derives from an arachidonic acid. It is a conjugate acid of a (5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosatrienoate. It is an enantiomer of a (5Z,8Z,11S,12S,14Z)-11,12-dihydroxyicosatrienoic acid.
Scientific Research Applications
Synthesis and Structural Elucidation
- The synthesis of related compounds such as (R,S)-(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid and (R,S), and (S)-(5Z,8Z,10E,14Z)-12-hydroxyeicosa-5,8,10,14-tetraenoic acid, along with their deuterioisomers, has been achieved through total synthesis, starting from common intermediates like ethyl 10,10-diethoxydeca-5,8-dienoate. The c.d. spectrum confirmed the identity of these compounds with natural products, providing insight into their molecular structures and potential biological functions (Russell & Pabon, 1982).
Biological Activities and Applications
- Studies on the conversion of arachidonic acid with porcine leukocytes have led to the synthesis of compounds like (5Z,8Z,10E,14Z)-12-hydroperoxy-5,8,10,14-icosatetraenoic acid, further processed chemically to yield dihydroxy acids and leukotrienes, highlighting their role in inflammatory responses and potential therapeutic applications in conditions like asthma and allergies (Kitamura et al., 1988).
- The identification of epoxy-hydroxy acids, such as 10-hydroxy-11,12-epoxy-eicosa-5,8,14-trienoic acid, from incubations of arachidonic acid with washed blood platelets indicates their significance in the metabolism of arachidonic acid and their potential role in the modulation of platelet functions and related disorders (Walker, Jones, & Wilson, 1979).
Potential Therapeutic Implications
- The exploration of new dihydroxyicosanoids from marine algae, such as Farlowia mollis, and their modulation of human neutrophil functions, suggest potential therapeutic applications in modulating immune responses and treating inflammatory diseases (Solem, Jiang, & Gerwick, 1989).
properties
Product Name |
(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-/t18-,19-/m1/s1 |
InChI Key |
LRPPQRCHCPFBPE-FYVRRLHDSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]([C@@H](C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
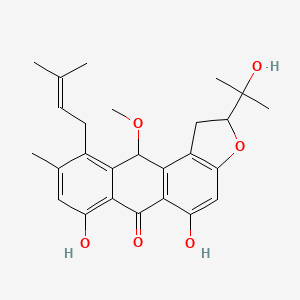
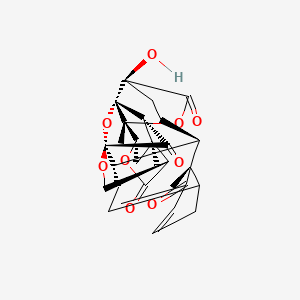
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
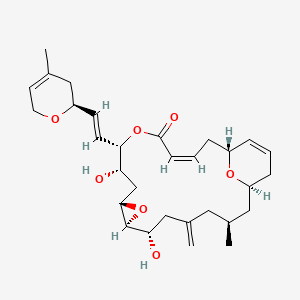
![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)
